molecular formula C14H17N B181436 (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 119392-95-9

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No. B181436
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-LLVKDONJSA-N
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Description

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is specially selected to meet the requirements for derivatization reagents for enantiomeric excess determinations .


Synthesis Analysis

The stereoselective synthesis of “®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes and biocatalyst recycling .


Molecular Structure Analysis

The molecular formula of “®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is C10H7CH(CH3)N(CH3)2, and its molecular weight is 199.29 . The SMILES string representation is CC@@HC)c1cccc2ccccc12 .


Chemical Reactions Analysis

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” can react with palladium acetate in acetic acid to form cyclopalladated naphthyl adduct . It is also used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Physical And Chemical Properties Analysis

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a liquid at 20°C. It has a refractive index of 1.591 (lit.) and a density of 1 g/mL at 25°C (lit.) . Its boiling point is 218°C (lit.) . The optical activity is [α]23/D +43°, c = 2 in methanol .

Scientific Research Applications

Cyclometalation and Complex Formation

  • Cyclometalation and Complexes Formation : This compound has been used in cyclometalation studies, particularly with iridium. Steric effects within the coordination sphere of (R)-N,N-dimethyl-1-(1-naphthyl)ethylamine lead to a variety of products, including cyclometalated complexes (Chen, Teo, Wong, Li, Pullarkat, & Leung, 2018).

Optical Resolution and Chiral Analysis

Stereochemistry and Conformational Studies

  • Conformational Stability : Studies on atropisomeric 1-naphthylcarbinols and 1-(1-naphthyl)ethylamines have been conducted to understand their stereodynamics and conformational stability, especially related to their stereogenic elements (Wolf, Pranatharthiharan, & Ramagosa, 2002).

Catalysis and Chemical Synthesis

Biotechnological Applications

  • ω-Transaminase Engineering : This compound is significant in the biotechnological sector, especially in the synthesis of the calcimimetic drug cinacalcet hydrochloride. Modifications of ω-transaminase enzymes have been researched to improve the catalytic efficiency for producing (R)-(+)-1-(1-naphthyl)ethylamine (Cao, Han, Fang, & Ni, 2020).

Chiral Discrimination and Separation Techniques

  • Chiral Discrimination : Studies involving palladium complexes derived from this compound have been conducted to understand chiral discrimination and separation techniques (Alcock, Hulmes, & Brown, 1995).

Safety And Hazards

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445894
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

CAS RN

119392-95-9
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NW Alcock, DI Hulmes, JM Brown - Journal of the Chemical Society …, 1995 - pubs.rsc.org
The X-ray crystal structures of palladium complexes 4 and 6 derived from (R)-N,N-dimethyl-1-(1-naphthyl)ethylamine and (S)-N,N-dimethyl-1-phenylethylamine, respectively, are …
Number of citations: 59 pubs.rsc.org
HJ Chen, RHX Teo, J Wong, Y Li, SA Pullarkat… - Dalton …, 2018 - pubs.rsc.org
The iridation of (R)-N,N-dimethyl-1-(1-naphthyl)ethylamine in the presence of a base afforded an assortment of products ranging from organic molecules to coordinated systems and …
Number of citations: 6 pubs.rsc.org
Y Zhang, L Tang, Y Ding, JH Chua, Y Li, M Yuan… - Tetrahedron …, 2008 - Elsevier
The (1,1)- and (1,2)-addition of diphenylphosphine to 3-butyn-2-one and ethyl propiolate can be controlled chemoselectively by regulating the amount of triethylamine as the external …
Number of citations: 28 www.sciencedirect.com
G He, Y Qin, KF Mok, PH Leung - Chemical Communications, 2000 - pubs.rsc.org
An optically pure P-chiral diphosphine has been prepared efficiently from the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole in the presence of an organoplatinum(II) …
Number of citations: 11 pubs.rsc.org
SY Siah, PH Leung, KF Mok, MGB Drew - Tetrahedron: Asymmetry, 1996 - Elsevier
The enantiomerically pure Diels-Alder product (−)-1 was subjected to chloride abstraction to give the title complex (−)-2. The absolute stereochemistry of the optically active ligand, 2,3-…
Number of citations: 20 www.sciencedirect.com
JM Brown, DI Hulmes, JM Long, JM Valk, S Pearson… - ch.ic.ac.uk
During the course of our work on asymmetric catalysis by ligands of the 1-(phosphinoaryl)-isoquinoline class [1] a number of X-ray structures of organopalladium complexes have been …
Number of citations: 3 www.ch.ic.ac.uk
DJ Connolly, PM Lacey, M McCarthy… - The Journal of …, 2004 - ACS Publications
The preparation and resolution of a series of axially chiral quinazoline-containing ligands is described in which the key steps are the metal-catalyzed naphthyl-phosphorus bond …
Number of citations: 131 pubs.acs.org
J Albert, R Bosque, JM Cadena, S Delgado… - Journal of Organometallic …, 2001 - Elsevier
The synthesis of the optically active complexes [PdCl(C 10 H 6 CHMeNMe 2 )L] (L=PPh 3 , PBn 2 Ph, PHBnPh and PBnCyPh) and the resolution of the secondary phosphine PHBnPh is …
Number of citations: 1 www.sciencedirect.com
Z Chen, A Kacmaz, J Xiao - 2021 - Wiley Online Library
Cyclometallated complexes are well‐known and have found many applications. This article provides a short review on the progress made in the synthesis and application to catalysis of …
Number of citations: 4 onlinelibrary.wiley.com
SSOH YUN - 1997 - scholarbank.nus.edu.sg
The tridentate sulfinyl-substituted ligands (Ph2ECH2CH2)2SO (ES(O)-E; E = As, P) and Ph2AsCH2CH2S(O)CH2CH2PPh2 (As-S(O)-P) have been prepared. The thermal stabilities and …
Number of citations: 0 scholarbank.nus.edu.sg

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